Cholesta-3,5-diene

Catalog No.
S597906
CAS No.
747-90-0
M.F
C27H44
M. Wt
368.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesta-3,5-diene

CAS Number

747-90-0

Product Name

Cholesta-3,5-diene

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RLHIRZFWJBOHHD-HKQCOZBKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C

Synonyms

cholesta-3,5-diene, cholesterylene

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C

Quality Control in Food Analysis

Cholesta-3,5-diene serves as a standard in High-Performance Liquid Chromatography (HPLC) for analyzing the quality of various food products. Studies have demonstrated its effectiveness in assessing the composition of different types of olive oils and edible fats . By identifying and quantifying Cholesta-3,5-diene, researchers can gain insights into the presence of specific components and potential adulteration in these food items.

  • Origin: Cholesta-3,5-diene has been found in the seven-spotted ladybug, Coccinella septempunctata.
  • Significance: The specific biological role of cholesta-3,5-diene in the ladybug is unknown, but due to its chemical structure, it may be a precursor for other cholesterol-derived molecules with important physiological functions. Research on this compound is ongoing, and its potential applications in areas like insect biology and cholesterol metabolism are being explored.

Molecular Structure Analysis

Cholesta-3,5-diene has a complex molecular structure with several key features:

  • Steroid backbone: The core structure consists of four fused cycloalkane rings, characteristic of steroids [].
  • Hydrocarbon chain: A long, aliphatic hydrocarbon chain is attached to one of the rings [].
  • Double bonds: The molecule has two double bonds, located at positions 3 and 5 in the carbon chain, as indicated by the prefix "3,5-diene" []. These double bonds contribute to the reactivity of the molecule.

The specific stereochemistry of cholesta-3,5-diene, including the arrangement of functional groups around the rings, is defined by additional descriptors like "(8S,9S,10R,13R,14S,17R)" []. This information is crucial for understanding the molecule's 3D shape and its interactions with other molecules.


Chemical Reactions Analysis

  • Limited information: Currently, there is limited publicly available information on the specific chemical reactions involving cholesta-3,5-diene.
  • Possible reactions: Due to the presence of double bonds, cholesta-3,5-diene might be susceptible to reactions like addition reactions, hydrogenation, and oxidation, which are common for alkenes. However, specific reaction conditions and detailed mechanisms for cholesta-3,5-diene require further investigation.

Physical And Chemical Properties Analysis

  • Melting point and boiling point: Data on the melting point and boiling point of cholesta-3,5-diene is not readily available.
  • Solubility: As a large, nonpolar molecule, cholesta-3,5-diene is likely more soluble in organic solvents like chloroform and benzene than in water [].
  • Stability: Information on the stability of cholesta-3,5-diene under different conditions (e.g., temperature, light) is not available. However, due to the presence of double bonds, it might be susceptible to oxidation or degradation under certain conditions.

As the biological role of cholesta-3,5-diene in the ladybug is not fully understood, a detailed mechanism of action is not yet established.

  • Limited information: Currently, there is no publicly available information on the specific hazards or toxicity associated with cholesta-3,5-diene.
  • General precautions: As with any unknown compound, it is advisable to handle cholesta-3,5-diene with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Further Research

Cholesta-3,5-diene is a relatively understudied compound. Future research areas could include:

  • Elucidating its biological function in the ladybug and other organisms.
  • Investigating its potential applications in cholesterol metabolism research.
  • Studying its chemical reactivity and potential synthetic routes.
  • Determining its safety profile.

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

747-90-0

Wikipedia

Cholesta-3,5-diene

Dates

Modify: 2023-08-15

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